2-(3-(Dimethylamino)propyl)-6,7-dimethyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Description
The compound “2-(3-(Dimethylamino)propyl)-6,7-dimethyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione” is an organic compound with the molecular formula C31H32N2O4 . It has a molecular weight of 496.6 g/mol . The compound is also known by the synonym AKOS002796388 .
Synthesis Analysis
While specific synthesis methods for this compound were not found in the search results, similar compounds are often synthesized from methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoate, aromatic aldehyde, and aliphatic amine .Molecular Structure Analysis
The compound has a complex structure with several functional groups. The InChI string for the compound isInChI=1S/C31H32N2O4/c1-20-17-25-26(18-21(20)2)37-30-27(29(25)34)28(33(31(30)35)16-8-15-32(3)4)23-11-13-24(14-12-23)36-19-22-9-6-5-7-10-22/h5-7,9-14,17-18,28H,8,15-16,19H2,1-4H3
. The Canonical SMILES for the compound is CC1=CC2=C(C=C1C)OC3=C(C2=O)C(N(C3=O)CCCN(C)C)C4=CC=C(C=C4)OCC5=CC=CC=C5
. Physical and Chemical Properties Analysis
The compound has several computed properties. It has a XLogP3-AA value of 5.1, indicating its lipophilicity . It has no hydrogen bond donors and five hydrogen bond acceptors . The compound has eight rotatable bonds . Its exact mass and monoisotopic mass are both 496.23620751 g/mol . The compound has a topological polar surface area of 59.1 Ų . It has 37 heavy atoms . The compound has a complexity of 855 .Mechanism of Action
Mode of Action
Based on its chemical structure, it is likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects .
Biochemical Pathways
Without knowledge of the compound’s specific targets, it is challenging to accurately summarize the biochemical pathways it affects. Given its structure, it may be involved in pathways related to signal transduction, protein synthesis, or cell cycle regulation .
Pharmacokinetics
Its bioavailability, half-life, and clearance rate are unknown .
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown due to the lack of specific target information. Based on its structure, it may have potential effects on cell proliferation, apoptosis, or signal transduction .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For example, extreme pH or temperature conditions may denature the compound, reducing its efficacy. The presence of other molecules may either inhibit or enhance the compound’s action .
Properties
IUPAC Name |
2-[3-(dimethylamino)propyl]-6,7-dimethyl-1-phenyl-1H-chromeno[2,3-c]pyrrole-3,9-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O3/c1-15-13-18-19(14-16(15)2)29-23-20(22(18)27)21(17-9-6-5-7-10-17)26(24(23)28)12-8-11-25(3)4/h5-7,9-10,13-14,21H,8,11-12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMASBJQVZZYFBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC3=C(C2=O)C(N(C3=O)CCCN(C)C)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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